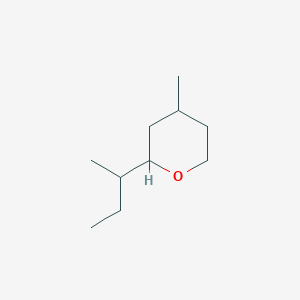
1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chloromethyl group and two methyl groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with a chloromethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Phenolic derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Methyl derivatives.
科学的研究の応用
1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving aromatic substrates.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The pathways involved may include the activation of specific enzymes or receptors, resulting in various biochemical effects.
類似化合物との比較
Similar Compounds
1-(Chloro(phenyl)methyl)benzene: Lacks the additional methyl groups, resulting in different chemical properties.
2,4-Dimethylbenzyl chloride: Similar structure but lacks the phenyl group.
Chlorotoluene: Contains a single methyl group and a chlorine atom on the benzene ring.
Uniqueness
1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene is unique due to the presence of both the chloromethyl and dimethyl groups on the benzene ring
特性
CAS番号 |
65214-72-4 |
|---|---|
分子式 |
C15H15Cl |
分子量 |
230.73 g/mol |
IUPAC名 |
1-[chloro(phenyl)methyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,1-2H3 |
InChIキー |
CXGGLEFWQVJQLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



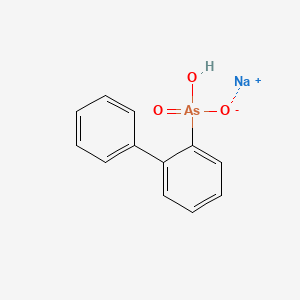
![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
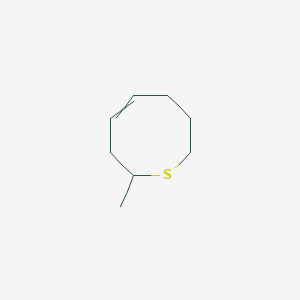


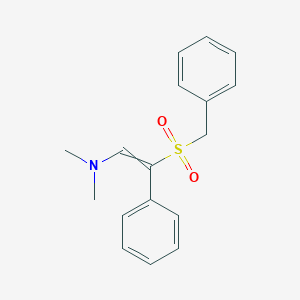
![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
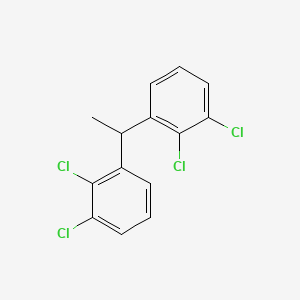
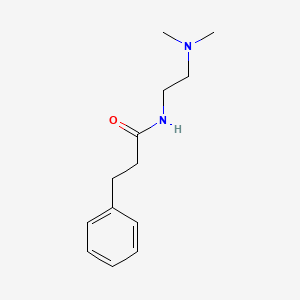
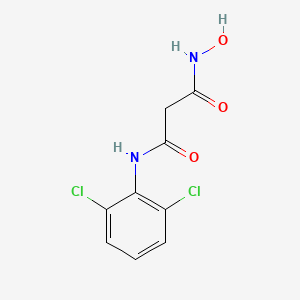

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)
